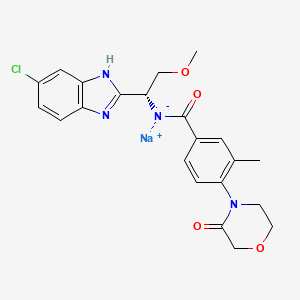

BI-11634

Description

Properties

CAS No. |

1622159-00-5 |

|---|---|

Molecular Formula |

C22H22ClN4NaO4 |

Molecular Weight |

464.9 g/mol |

IUPAC Name |

sodium [(1R)-1-(6-chloro-1H-benzimidazol-2-yl)-2-methoxyethyl]-[3-methyl-4-(3-oxomorpholin-4-yl)benzoyl]azanide |

InChI |

InChI=1S/C22H23ClN4O4.Na/c1-13-9-14(3-6-19(13)27-7-8-31-12-20(27)28)22(29)26-18(11-30-2)21-24-16-5-4-15(23)10-17(16)25-21;/h3-6,9-10,18H,7-8,11-12H2,1-2H3,(H2,24,25,26,29);/q;+1/p-1/t18-;/m0./s1 |

InChI Key |

OJSUHLVJVGHFKW-FERBBOLQSA-M |

Isomeric SMILES |

CC1=C(C=CC(=C1)C(=O)[N-][C@@H](COC)C2=NC3=C(N2)C=C(C=C3)Cl)N4CCOCC4=O.[Na+] |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)[N-]C(COC)C2=NC3=C(N2)C=C(C=C3)Cl)N4CCOCC4=O.[Na+] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

BI-11634; BI 11634; BI11634 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BI 749327, a Selective TRPC6 Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for the mechanism of action of "BI-11634" indicated that this compound is a Factor Xa inhibitor. The detailed request for a technical guide on a TRPC6 inhibitor mechanism suggests a possible conflation with Boehringer Ingelheim's known TRPC6 inhibitors. This guide will focus on a well-characterized, selective, and orally bioavailable TRPC6 inhibitor, BI 749327 , to fulfill the core requirements of the user's request for an in-depth technical guide on TRPC6 inhibition.

Core Mechanism of Action

Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective, receptor-operated cation channel that primarily conducts Ca²⁺. It is a key component in various cellular signaling pathways. The activation of TRPC6 is often triggered downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases. This process involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃). DAG directly activates TRPC6, leading to an influx of Ca²⁺ into the cell.

This rise in intracellular calcium ([Ca²⁺]i) activates the calmodulin-dependent phosphatase, calcineurin. Calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a transcription factor. Upon dephosphorylation, NFAT translocates to the nucleus, where it modulates the expression of genes involved in processes such as cardiac and renal fibrosis and hypertrophy.

BI 749327 is a potent and selective antagonist of the TRPC6 channel. By binding to and inhibiting TRPC6, BI 749327 blocks the influx of Ca²⁺ mediated by this channel. This, in turn, prevents the activation of the calcineurin-NFAT signaling pathway, thereby mitigating the downstream pathological gene expression associated with diseases like focal segmental glomerulosclerosis (FSGS), as well as cardiac and renal fibrosis.[1][2][3]

Quantitative Data

The potency and selectivity of BI 749327 have been determined using various in vitro assays. The half-maximal inhibitory concentrations (IC₅₀) against TRPC6 from different species and the selectivity against related TRPC channels are summarized below.

Table 1: Potency of BI 749327 Against TRPC6

| Species | IC₅₀ (nM) |

| Mouse | 13 |

| Human | 19 |

| Guinea Pig | 15 |

Data sourced from Lin et al., 2019 and MedchemExpress.[1][4]

Table 2: Selectivity Profile of BI 749327

| Channel | IC₅₀ (nM) | Selectivity Fold (vs. Mouse TRPC6) |

| Mouse TRPC3 | 1,100 | 85-fold |

| Mouse TRPC7 | 550 | 42-fold |

Data sourced from Lin et al., 2019 and MedchemExpress.[1][4]

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathway

The following diagram illustrates the TRPC6 signaling cascade and the point of inhibition by BI 749327.

Experimental Workflow

This diagram outlines the whole-cell patch-clamp electrophysiology workflow used to determine the IC₅₀ of BI 749327.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for IC₅₀ Determination

This protocol is used to measure the inhibitory effect of BI 749327 on TRPC6 channel currents.

-

Cell Culture and Transfection:

-

HEK293 cells are cultured in standard media.

-

Cells are transiently transfected with a plasmid encoding the desired TRPC6 channel (e.g., mouse, human) and a fluorescent marker (e.g., GFP) to identify transfected cells.

-

-

Electrophysiology:

-

Transfected cells are plated on glass coverslips and transferred to a recording chamber on an inverted microscope.

-

The chamber is perfused with an extracellular (bath) solution (e.g., containing in mM: 140 NaCl, 5 CsCl, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4).

-

Glass micropipettes with a resistance of 5-8 MΩ are filled with an intracellular solution (e.g., containing in mM: 130 KCl, 5 NaCl, 1 MgCl₂, 10 HEPES, 11 EGTA, pH 7.3).

-

A gigaohm seal is formed between the micropipette and the cell membrane of a fluorescently identified cell. The membrane patch is then ruptured by gentle suction to achieve the whole-cell configuration.

-

The cell is voltage-clamped at a holding potential of -60 mV.

-

The TRPC6 channels are activated by applying the diacylglycerol analog 1-oleoyl-2-acetyl-sn-glycerol (OAG).

-

Once a stable inward current is established, BI 749327 is added to the bath solution in increasing concentrations.

-

The resulting current at each concentration is recorded.

-

-

Data Analysis:

-

The peak inward current at each concentration of BI 749327 is measured and normalized to the maximum current observed with OAG alone.

-

A concentration-response curve is generated by plotting the percent inhibition against the logarithm of the BI 749327 concentration.

-

The IC₅₀ value is determined by fitting the curve with a suitable sigmoidal dose-response equation.

-

NFAT Reporter Gene Assay

This assay measures the effect of BI 749327 on the downstream signaling of TRPC6 activation.[1]

-

Cell Culture and Transfection:

-

HEK293T cells are cultured in a 24-well plate.

-

Cells are co-transfected with three plasmids:

-

A plasmid expressing the TRPC6 channel (wild-type or mutant).

-

An NFAT-luciferase reporter plasmid, where the luciferase gene is under the control of an NFAT-responsive promoter.

-

A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.

-

-

-

Assay Protocol:

-

Approximately 16-24 hours post-transfection, the cell culture medium is replaced.

-

Cells are treated with varying concentrations of BI 749327 or vehicle (DMSO).

-

TRPC6-mediated NFAT activation is stimulated (e.g., through forced TRPC6 expression or by adding a GPCR agonist).

-

After an incubation period (typically 6-24 hours), the cells are lysed.

-

-

Data Analysis:

-

The luciferase activity (luminescence) in the cell lysates is measured using a luminometer.

-

The firefly luciferase signal (from the NFAT reporter) is normalized to the Renilla luciferase signal (from the control plasmid) to account for differences in transfection efficiency and cell number.

-

The dose-dependent inhibition of NFAT activation by BI 749327 is plotted to confirm its effect on the TRPC6 signaling pathway.[5]

-

References

- 1. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The NFAT-reporter assay [bio-protocol.org]

In-Depth Technical Guide: The Factor Xa Inhibition Pathway of BI-11634

Disclaimer: As of late 2025, detailed preclinical and clinical data for the research compound BI-11634 is scarce in the public domain. This compound is identified as a direct inhibitor of Coagulation Factor Xa (FXa), a key enzyme in the blood coagulation cascade. This guide provides a comprehensive overview of the established Factor Xa inhibition pathway and outlines the standard experimental methodologies used to characterize inhibitors like this compound, based on common practices in drug development for this target class.

Introduction to Factor Xa and the Coagulation Cascade

The coagulation cascade is a series of enzymatic reactions leading to the formation of a fibrin clot to prevent blood loss following vascular injury. This process is divided into the intrinsic, extrinsic, and common pathways. Factor Xa sits at the convergence of the intrinsic and extrinsic pathways, making it a critical and attractive target for anticoagulant therapies. By catalyzing the conversion of prothrombin (Factor II) to thrombin (Factor IIa), each molecule of FXa can lead to the generation of over 1,000 thrombin molecules, highlighting its significant amplification role in the cascade. Direct FXa inhibitors, such as this compound, bind directly to the active site of FXa, preventing it from interacting with its substrate and thereby blocking the downstream amplification of thrombin generation. This mechanism effectively reduces the risk of thrombus formation.

Mechanism of Action: Direct Factor Xa Inhibition

This compound acts as a direct inhibitor of Factor Xa. Unlike indirect inhibitors (e.g., heparin), which require a cofactor like antithrombin III, direct inhibitors bind straight to the FXa enzyme. This inhibition occurs for both free FXa in the plasma and FXa that is bound within the prothrombinase complex. The primary outcome is the potent and predictable interruption of the blood coagulation process.

Below is a diagram illustrating the central role of Factor Xa and the inhibitory action of compounds like this compound.

Quantitative Data (Illustrative)

Specific quantitative data for this compound is not publicly available. The tables below are illustrative examples of how the potency, selectivity, and pharmacokinetic properties of a direct FXa inhibitor would be presented.

Table 1: In Vitro Potency and Selectivity

| Parameter | Species | Value | Description |

|---|---|---|---|

| FXa Ki | Human | Value (nM) | Inhibitory constant for Factor Xa. |

| FXa IC50 | Human | Value (nM) | Concentration for 50% inhibition of Factor Xa activity. |

| Prothrombin Time (PT) | Human Plasma | Value (µM) | Concentration to double the prothrombin time. |

| aPTT | Human Plasma | Value (µM) | Concentration to double the activated partial thromboplastin time. |

| Selectivity vs. Thrombin | Human | >Value-fold | Ratio of Ki (Thrombin) / Ki (FXa). |

| Selectivity vs. Trypsin | Human | >Value-fold | Ratio of Ki (Trypsin) / Ki (FXa). |

Table 2: Pharmacokinetic Profile (Illustrative)

| Parameter | Species | Value |

|---|---|---|

| Oral Bioavailability (F%) | Rat | Value % |

| Tmax (h) | Rat | Value (h) |

| Cmax (ng/mL) | Rat | Value (ng/mL) |

| Half-life (t1/2) | Rat | Value (h) |

| Metabolism | Human Liver Microsomes | Primarily CYP3A4 |

Note: this compound is known to be metabolized by the CYP3A4 enzyme.

Experimental Protocols

Detailed protocols for the characterization of this compound have not been published. The following are standard, widely accepted methodologies for evaluating direct Factor Xa inhibitors.

Factor Xa Inhibition Assay (Chromogenic)

This assay quantifies the inhibitory activity of a compound on purified Factor Xa.

Principle: The assay measures the residual activity of FXa after incubation with an inhibitor. FXa cleaves a chromogenic substrate, releasing a colored molecule (p-nitroaniline), which is measured spectrophotometrically. The reduction in color formation is proportional to the inhibitor's potency.

Protocol:

-

Reagent Preparation: Prepare a buffer solution (e.g., Tris-HCl, pH 7.4), a solution of purified human Factor Xa, a chromogenic FXa substrate (e.g., S-2222), and a dilution series of the test compound (this compound).

-

Incubation: Add the test compound at various concentrations to wells of a 96-well plate containing the FXa solution. Incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme binding.

-

Substrate Addition: Initiate the reaction by adding the chromogenic substrate to all wells.

-

Measurement: Measure the absorbance at 405 nm kinetically over 5-10 minutes using a plate reader.

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Thrombosis Model (Ferric Chloride Model)

This model assesses the antithrombotic efficacy of a compound in a living animal.

Principle: Vascular injury is induced in an artery (e.g., the carotid artery of a rat or mouse) by the topical application of ferric chloride (FeCl3), which triggers the formation of an occlusive thrombus. The test compound is administered prior to the injury, and its ability to prevent or delay vessel occlusion is measured.

Protocol:

-

Animal Preparation: Anesthetize the animal (e.g., a Sprague-Dawley rat) and surgically expose the carotid artery.

-

Compound Administration: Administer this compound (or vehicle control) via the appropriate route (e.g., oral gavage or intravenous injection) at a predetermined time before injury.

-

Thrombus Induction: Place a small piece of filter paper saturated with a FeCl3 solution (e.g., 10-35%) onto the adventitial surface of the artery for a set duration (e.g., 5 minutes).

-

Blood Flow Monitoring: Monitor blood flow continuously using a Doppler flow probe placed around the artery, both before and after injury.

-

Endpoint Measurement: The primary endpoint is the time to occlusion (TTO), defined as the time from FeCl3 application to the cessation of blood flow. A significant increase in TTO in the treated group compared to the control group indicates antithrombotic efficacy.

-

Data Analysis: Compare the mean TTO between different dose groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the preclinical evaluation of a direct Factor Xa inhibitor.

Conclusion

This compound is a direct inhibitor of Factor Xa, a pivotal enzyme in the coagulation cascade. While specific data on this compound remain limited, the established principles of FXa inhibition and the standard battery of preclinical tests provide a clear framework for its mechanism of action and evaluation. By potently and selectively blocking FXa, this compound is designed to offer effective anticoagulation for the prevention and treatment of thromboembolic disorders. Further publication of its detailed pharmacological profile is anticipated to clarify its therapeutic potential.

BI-11634: A Technical Overview of a Novel Factor Xa Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-11634 is a potent and selective direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1] Its development represents a significant advancement in anticoagulant therapy, offering a potential alternative to traditional treatments for the prevention and management of thromboembolic disorders. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this compound.

Chemical Structure and Properties

This compound is chemically identified as sodium (R)-(1-(6-chloro-1H-benzo[d]imidazol-2-yl)-2-methoxyethyl)(3-methyl-4-(3-oxomorpholino)benzoyl)amide.[1] Its chemical structure and key identifiers are detailed below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | sodium (R)-(1-(6-chloro-1H-benzo[d]imidazol-2-yl)-2-methoxyethyl)(3-methyl-4-(3-oxomorpholino)benzoyl)amide[1] |

| CAS Number | 1622159-00-5 (sodium salt)[1] |

| Chemical Formula | C22H22ClN4NaO4[1] |

| Molecular Weight | 464.88 g/mol [1] |

| SMILES | CC1=CC(=C(C=C1)N2C(=O)COCC2)C(=O)N--INVALID-LINK--C3=NC4=CC(=C(Cl)C=C4)N3.[Na+] |

A comprehensive summary of the known physicochemical properties of this compound is presented in Table 2. Further research is required to fully characterize properties such as melting point, boiling point, pKa, and logP.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Solid (details not specified) |

| Solubility | Information not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| pKa | Data not available |

| logP | Data not available |

| Storage | Dry, dark, and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years).[2] |

Mechanism of Action and Biological Activity

This compound exerts its anticoagulant effect through the direct, competitive, and reversible inhibition of Factor Xa. FXa is a serine protease that plays a pivotal role in the blood coagulation cascade, where it catalyzes the conversion of prothrombin to thrombin. Thrombin, in turn, is responsible for the formation of fibrin clots. By binding to the active site of FXa, this compound prevents this conversion, thereby inhibiting thrombus formation.

The metabolism of this compound is primarily mediated by the cytochrome P450 enzyme CYP3A4.[1]

Factor Xa Signaling Pathway in Cardiovascular Disease

Beyond its role in hemostasis, Factor Xa is implicated in cellular signaling pathways that contribute to the pathophysiology of cardiovascular diseases, including thrombosis and atherosclerosis.[3][4] FXa can activate Protease-Activated Receptors (PARs), particularly PAR-1 and PAR-2, on various cell types, including endothelial cells, vascular smooth muscle cells, and inflammatory cells.[3][5] This activation triggers downstream signaling cascades that can lead to inflammation, cellular proliferation, and fibrosis, all of which are key processes in the development and progression of cardiovascular disorders.[3][4][6] By inhibiting FXa, this compound has the potential to not only prevent thrombosis but also to modulate these pathological cellular responses.

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. However, based on its chemical structure, a plausible synthetic route would likely involve the coupling of two key intermediates: (R)-1-(6-chloro-1H-benzo[d]imidazol-2-yl)-2-methoxyethanamine and 3-methyl-4-(3-oxomorpholino)benzoic acid. The final step would involve the formation of the amide bond between these two fragments. The synthesis of related benzimidazole derivatives often involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.

Further research into chemical synthesis patents would be necessary to delineate the precise reagents, reaction conditions, and purification methods employed in the manufacturing of this compound.

Chromogenic Anti-Xa Assay for Direct FXa Inhibitors

The activity of direct FXa inhibitors like this compound can be quantified using a chromogenic anti-Xa assay. This assay measures the amount of residual FXa activity in a plasma sample after the addition of the inhibitor.

Principle: A known amount of FXa is added to a plasma sample containing the direct FXa inhibitor. The inhibitor will bind to and inactivate a portion of the added FXa. A chromogenic substrate, which releases a colored compound when cleaved by FXa, is then added. The amount of color produced is inversely proportional to the concentration of the FXa inhibitor in the sample.[7][8]

General Protocol:

-

Sample Preparation: Patient plasma (platelet-poor) is collected in citrate-containing tubes.

-

Reagent Preparation: Prepare FXa reagent, chromogenic substrate, and drug-specific calibrators and controls according to the manufacturer's instructions.

-

Assay Procedure: a. Pre-warm reagents and plasma samples to 37°C. b. Add a specific volume of plasma to the assay wells. c. Add a known excess of FXa to the wells and incubate to allow for inhibitor binding. d. Add the chromogenic substrate to initiate the color development reaction. e. After a specific incubation time, stop the reaction. f. Measure the absorbance of the colored product using a spectrophotometer at the appropriate wavelength (typically 405 nm).

-

Data Analysis: Construct a calibration curve using the absorbance values of the drug-specific calibrators. Determine the concentration of the FXa inhibitor in the patient samples by interpolating their absorbance values on the calibration curve.[7][8]

Binding and Selectivity

Table 3: Biological Activity of this compound (Hypothetical Data)

| Target | Binding Affinity (Ki) | Inhibition (IC50) |

| Factor Xa | Data not available | Data not available |

| Thrombin | Data not available | Data not available |

| Trypsin | Data not available | Data not available |

A high selectivity for FXa over other proteases is crucial to minimize off-target effects and reduce the risk of bleeding complications.

Clinical Development

Information from a phase 1 clinical trial indicates that the oral bioavailability of this compound has been investigated in healthy male volunteers, comparing different extended-release formulations to an immediate-release tablet. Further details on the outcomes of preclinical and clinical studies are necessary to fully assess the therapeutic potential and safety profile of this compound.

Conclusion

This compound is a promising direct Factor Xa inhibitor with a chemical structure designed for potent and selective activity. Its mechanism of action offers the potential for effective anticoagulation with a favorable safety profile. While much of the detailed physicochemical and biological data remains proprietary, the available information highlights its significance in the ongoing development of novel antithrombotic agents. Further research and clinical investigation are warranted to fully elucidate the therapeutic utility of this compound in the management of cardiovascular diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. medkoo.com [medkoo.com]

- 3. academic.oup.com [academic.oup.com]

- 4. The coagulation system in atherothrombosis: Implications for new therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-Xa | HE [hematology.mlsascp.com]

- 6. Pleiotropic actions of factor Xa inhibition in cardiovascular prevention: mechanistic insights and implications for anti-thrombotic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pleiotropic actions of factor Xa inhibition in cardiovascular prevention: mechanistic insights and implications for anti-thrombotic treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-Xa Assays [practical-haemostasis.com]

An In-depth Technical Guide to Factor Xa Inhibitors: A Profile of BI-11634

Disclaimer: Publicly available, in-depth technical information, including quantitative data and detailed experimental protocols specifically for BI-11634 (CAS Number: 1622159-00-5), is limited. This guide provides a comprehensive overview of the core principles of Factor Xa (FXa) inhibition, utilizing representative data and methodologies common for this class of anticoagulants. This information is intended to serve as a technical reference for researchers, scientists, and drug development professionals.

Introduction to this compound and Factor Xa Inhibition

This compound is identified as a direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1] Direct FXa inhibitors are a class of oral anticoagulants designed to prevent and treat thromboembolic events by selectively blocking the active site of FXa. This inhibition prevents the conversion of prothrombin to thrombin, thereby reducing the formation of fibrin clots.

Chemical Properties of this compound:

| Property | Value |

| CAS Number | 1622159-00-5 |

| Molecular Formula | C22H22ClN4NaO4 |

| Molecular Weight | 464.88 g/mol |

| IUPAC Name | Sodium; (1R)-1-(6-chloro-1H-benzimidazol-2-yl)-2-methoxyethyl]-(3-methyl-4-morpholin-3-on-4-yl)benzamide |

| Synonyms | BI 11634, this compound |

Mechanism of Action and Signaling Pathway

Factor Xa is a serine protease that plays a pivotal role at the convergence of the intrinsic and extrinsic pathways of the coagulation cascade. Its primary function is to catalyze the conversion of prothrombin (Factor II) to thrombin (Factor IIa). Thrombin then acts on fibrinogen to form fibrin, which polymerizes to form a stable blood clot.

This compound, as a direct FXa inhibitor, binds to the active site of FXa, preventing its interaction with prothrombin. This action effectively halts the amplification of the coagulation cascade.

Below is a diagram illustrating the coagulation cascade and the point of inhibition by a direct Factor Xa inhibitor like this compound.

Caption: The Coagulation Cascade and Point of FXa Inhibition.

In Vitro Characterization

The potency and selectivity of a Factor Xa inhibitor are determined through a series of in vitro assays. The following tables present representative data that would be generated for a compound like this compound.

Table 1: In Vitro Inhibitory Activity

| Target | Assay Type | IC50 (nM) | Ki (nM) |

| Human Factor Xa | Chromogenic | [Specific Value] | [Specific Value] |

| Human Thrombin | Chromogenic | > [Specific Value] | > [Specific Value] |

| Human Trypsin | Chromogenic | > [Specific Value] | > [Specific Value] |

| Human Plasmin | Chromogenic | > [Specific Value] | > [Specific Value] |

Table 2: In Vitro Anticoagulant Activity

| Assay | Plasma Source | EC2x (µM) |

| Prothrombin Time (PT) | Human | [Specific Value] |

| Activated Partial Thromboplastin Time (aPTT) | Human | [Specific Value] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro assays.

Factor Xa Chromogenic Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified human Factor Xa.

Materials:

-

Purified human Factor Xa

-

Chromogenic FXa substrate (e.g., S-2222)

-

Tris-HCl buffer (pH 7.4) containing NaCl and CaCl2

-

Test compound (e.g., this compound) dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the test compound in the assay buffer.

-

Add a fixed concentration of human Factor Xa to each well of the microplate.

-

Add the diluted test compound to the wells and incubate for a specified period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding the chromogenic FXa substrate.

-

Monitor the change in absorbance at 405 nm over time using a microplate reader.

-

Calculate the rate of substrate hydrolysis for each inhibitor concentration.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Caption: Workflow for a Factor Xa Chromogenic Assay.

Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) Assays

Objective: To assess the anticoagulant effect of a test compound in human plasma.

Materials:

-

Pooled normal human plasma

-

Test compound (e.g., this compound) dissolved in DMSO

-

PT reagent (containing tissue factor and phospholipids)

-

aPTT reagent (containing a contact activator and phospholipids)

-

CaCl2 solution

-

Coagulometer

Procedure:

-

Prepare a series of dilutions of the test compound.

-

Add a small volume of each dilution to aliquots of human plasma and incubate for a specified time at 37°C.

-

For PT assay: Add the PT reagent to the plasma-compound mixture and measure the time to clot formation.

-

For aPTT assay: Add the aPTT reagent, incubate, then add CaCl2 to initiate clotting and measure the time to clot formation.

-

Determine the concentration of the test compound that doubles the clotting time (EC2x) compared to a vehicle control.

Metabolism and Pharmacokinetics

The metabolic fate of this compound is an important determinant of its pharmacokinetic profile. Limited information suggests that its metabolism is primarily mediated by the cytochrome P450 enzyme CYP3A4.[1]

Table 3: Representative Pharmacokinetic Parameters in Humans (Oral Administration)

| Parameter | Unit | Value |

| Tmax (Time to maximum concentration) | h | [Specific Value] |

| Cmax (Maximum plasma concentration) | ng/mL | [Specific Value] |

| AUC (Area under the curve) | ng·h/mL | [Specific Value] |

| t1/2 (Half-life) | h | [Specific Value] |

| Bioavailability | % | [Specific Value] |

Conclusion

This compound is a direct Factor Xa inhibitor with potential for use as an oral anticoagulant. While specific data on its in vitro and in vivo properties are not widely available in the public domain, the information presented in this guide provides a technical framework for understanding the mechanism of action, experimental evaluation, and potential clinical relevance of this class of compounds. Further research and publication of data are necessary to fully characterize the profile of this compound.

References

An In-Depth Technical Guide on Factor Xa Inhibitors for Thrombosis Research

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information on the specific compound "BI-11634" is not publicly available. This guide provides a comprehensive overview of the preclinical and clinical evaluation of Factor Xa inhibitors for thrombosis research, using data from well-characterized molecules in this class as representative examples.

Introduction to Factor Xa Inhibition in Thrombosis

Thrombosis, the formation of a blood clot inside a blood vessel, is a critical pathological event underlying major cardiovascular diseases such as deep vein thrombosis (DVT), pulmonary embolism (PE), and stroke. The coagulation cascade, a series of enzymatic reactions, is central to thrombus formation. Factor Xa (FXa) is a serine protease that occupies a pivotal position in this cascade, acting at the convergence of the intrinsic and extrinsic pathways.[1][2][3] Its primary role is to convert prothrombin to thrombin, the key enzyme that catalyzes the formation of fibrin, the structural basis of a blood clot.[2][4] The strategic position of FXa makes it an attractive target for anticoagulant therapy.[2][5][6]

Direct oral anticoagulants (DOACs) that specifically target FXa have revolutionized the management of thromboembolic disorders. These inhibitors bind directly and reversibly to the active site of FXa, preventing it from participating in the coagulation cascade.[1][4] Unlike traditional anticoagulants like warfarin, Factor Xa inhibitors have a predictable pharmacokinetic and pharmacodynamic profile, allowing for fixed-dosing regimens without the need for routine coagulation monitoring.[5][7]

This technical guide provides an in-depth overview of the preclinical and clinical evaluation of Factor Xa inhibitors, focusing on their mechanism of action, key quantitative data from representative molecules, detailed experimental protocols, and relevant signaling pathways.

Mechanism of Action of Factor Xa Inhibitors

Factor Xa inhibitors exert their anticoagulant effect by directly binding to the active site of both free FXa and FXa assembled in the prothrombinase complex.[1][8][9] This inhibition is competitive and reversible.[1][10] By blocking FXa activity, these inhibitors effectively reduce the generation of thrombin, thereby preventing the conversion of fibrinogen to fibrin and ultimately inhibiting thrombus formation.[2][8] This targeted mechanism of action leads to a potent antithrombotic effect.[5]

dot

Caption: The coagulation cascade and the mechanism of action of Factor Xa inhibitors.

Quantitative Data Summary

The following tables summarize key in vitro and in vivo preclinical data for three well-characterized Factor Xa inhibitors: Rivaroxaban, Apixaban, and Edoxaban.

Table 1: In Vitro Potency of Factor Xa Inhibitors

| Compound | Target | Ki (nM) | IC50 (nM) | Species | Reference |

| Rivaroxaban | Factor Xa | 0.4 | 2.1 (prothrombinase-bound) | Human | [3] |

| Apixaban | Factor Xa | 0.08 | 1.3 (thrombus-associated) | Human | [10][11][12] |

| Edoxaban | Factor Xa | 0.56 | - | Human | [13] |

Ki: Inhibition constant; IC50: Half-maximal inhibitory concentration.

Table 2: In Vitro Anticoagulant Activity of Factor Xa Inhibitors in Human Plasma

| Compound | Prothrombin Time (PT) Doubling Conc. (µM) | activated Partial Thromboplastin Time (aPTT) Doubling Conc. (µM) | Reference |

| Apixaban | 3.6 | 7.4 | [10][14] |

Table 3: In Vivo Antithrombotic Efficacy of Factor Xa Inhibitors in Animal Models

| Compound | Animal Model | Route | ED50 / Effective Dose | Endpoint | Reference |

| Rivaroxaban | Rabbit venous thrombosis | Oral | 0.1-1 mg/kg | Thrombus weight reduction | [5] |

| Apixaban | Rabbit venous thrombosis (VT) | i.v. | 0.11 ± 0.03 mg/kg/h | Thrombus weight reduction | [11] |

| Rabbit arteriovenous-shunt thrombosis (AVST) | i.v. | 0.27 ± 0.03 mg/kg/h | Thrombus weight reduction | [11] | |

| Edoxaban | Rat venous thrombosis | i.v. | - | Dose-dependent inhibition of thrombus formation | [13] |

| Rat venous thrombosis | Oral | 3.0 and 10 mg/kg (single dose) | Thrombus regression | [15] |

ED50: Effective dose causing 50% of maximal effect; i.v.: intravenous.

Experimental Protocols

This section details common methodologies used in the preclinical evaluation of Factor Xa inhibitors for thrombosis research.

In Vitro Assays

4.1.1 Factor Xa Enzyme Inhibition Assay

-

Objective: To determine the potency and selectivity of a compound against purified Factor Xa.

-

Methodology:

-

Purified human Factor Xa is incubated with varying concentrations of the test compound in a buffer solution.

-

A chromogenic substrate for Factor Xa (e.g., S-2222) is added to the mixture.

-

The rate of substrate cleavage, which produces a colored product, is measured spectrophotometrically over time.

-

The inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) is calculated by fitting the data to appropriate enzyme inhibition models.[3][10][12]

-

4.1.2 Prothrombin Time (PT) and activated Partial Thromboplastin Time (aPTT) Assays

-

Objective: To assess the anticoagulant effect of a compound in plasma.

-

Methodology:

-

Platelet-poor plasma is incubated with different concentrations of the test compound.

-

For the PT assay, tissue factor (thromboplastin) is added to initiate the extrinsic pathway, and the time to clot formation is measured.

-

For the aPTT assay, a contact activator (e.g., silica) and phospholipids are added to initiate the intrinsic pathway, and the time to clot formation is measured.

-

The concentration of the compound required to double the clotting time is a common parameter for comparison.[10][14]

-

In Vivo Models of Thrombosis

4.2.1 Ferric Chloride-Induced Venous Thrombosis Model in Rats

-

Objective: To evaluate the antithrombotic efficacy of a compound in a venous thrombosis model.

-

Methodology:

-

Rats are anesthetized, and the inferior vena cava (IVC) is exposed.

-

A piece of filter paper saturated with a ferric chloride solution (e.g., 10%) is applied to the surface of the IVC for a specific duration (e.g., 5 minutes) to induce endothelial injury and thrombus formation.[15]

-

The test compound is administered either before (prophylactic model) or after (treatment model) the injury.

-

After a set period, the thrombosed segment of the IVC is isolated, and the thrombus is excised and weighed.

-

The percentage of thrombus inhibition compared to a vehicle-treated control group is calculated.[15]

-

4.2.2 Arteriovenous (AV) Shunt Thrombosis Model in Rabbits

-

Objective: To assess the antithrombotic effect of a compound in a model that mimics arterial thrombosis.

-

Methodology:

-

An extracorporeal shunt is created by connecting the carotid artery and the jugular vein of an anesthetized rabbit with a piece of tubing containing a cotton thread.

-

The test compound is administered intravenously.

-

Blood is allowed to circulate through the shunt for a defined period, during which a thrombus forms on the cotton thread.

-

The shunt is removed, and the thread with the thrombus is weighed.

-

The reduction in thrombus weight in treated animals is compared to that in control animals.[11]

-

Experimental Workflow Visualization

The following diagram illustrates a typical preclinical workflow for the evaluation of a novel Factor Xa inhibitor for its antithrombotic potential.

dot

Caption: Preclinical development workflow for a novel Factor Xa inhibitor.

Conclusion

Factor Xa inhibitors represent a significant advancement in the prevention and treatment of thromboembolic diseases. Their targeted mechanism of action, predictable pharmacology, and favorable safety profile have established them as a cornerstone of modern anticoagulant therapy. The preclinical and clinical evaluation of these compounds involves a rigorous series of in vitro and in vivo studies to characterize their potency, efficacy, and safety. The methodologies and data presented in this guide provide a foundational understanding for researchers and drug development professionals working in the field of thrombosis. While specific data for this compound remains elusive, the principles and practices outlined herein are broadly applicable to the investigation of any novel Factor Xa inhibitor.

References

- 1. The mechanism of action of rivaroxaban--an oral, direct Factor Xa inhibitor--compared with other anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Rivaroxaban? [synapse.patsnap.com]

- 3. ahajournals.org [ahajournals.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Preclinical and clinical characteristics of rivaroxaban: a novel, oral, direct factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Preclinical and clinical characteristics of rivaroxaban: a novel, oral, direct factor Xa inhibitor. | Semantic Scholar [semanticscholar.org]

- 8. droracle.ai [droracle.ai]

- 9. researchgate.net [researchgate.net]

- 10. ashpublications.org [ashpublications.org]

- 11. Apixaban, an oral, direct and highly selective factor Xa inhibitor: in vitro, antithrombotic and antihemostatic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comparison of antithrombotic and hemorrhagic effects of edoxaban, a novel factor Xa inhibitor, with unfractionated heparin, dalteparin, lepirudin and warfarin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Treatment of venous thrombosis with an oral direct factor Xa inhibitor edoxaban by single and multiple administrations in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on BI-11634 in Coagulation Cascade Studies

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific quantitative preclinical and clinical data for BI-11634 is not extensively available in the public domain. This guide provides a comprehensive overview based on the known pharmacology of Factor Xa inhibitors and general methodologies used in their evaluation.

Introduction to this compound and its Target: Factor Xa

This compound is identified as a direct inhibitor of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade. By targeting FXa, this compound is positioned as an anticoagulant for the potential prevention and treatment of thromboembolic disorders. Understanding its interaction with the coagulation cascade is fundamental to its development and clinical application.

The coagulation cascade is a series of enzymatic reactions leading to the formation of a fibrin clot to prevent blood loss upon vascular injury. It is traditionally divided into the intrinsic, extrinsic, and common pathways. Factor Xa is situated at the convergence of the intrinsic and extrinsic pathways, initiating the common pathway. Its primary role is to convert prothrombin (Factor II) to thrombin (Factor IIa), the final enzyme in the cascade that cleaves fibrinogen to form fibrin monomers, which then polymerize to form a stable clot. Due to its pivotal position, inhibiting Factor Xa is an effective strategy for anticoagulation.

Mechanism of Action of this compound

As a direct Factor Xa inhibitor, this compound binds directly to the active site of Factor Xa, thereby blocking its enzymatic activity. This inhibition occurs without the need for a cofactor like antithrombin. By neutralizing Factor Xa, this compound effectively reduces the generation of thrombin, leading to a decrease in fibrin formation and, consequently, clot development.

Quantitative Data Summary

While specific quantitative data for this compound is not publicly available, the following tables represent the typical data structure used to characterize oral Factor Xa inhibitors.

Table 1: In Vitro Potency and Selectivity of a Typical Factor Xa Inhibitor

| Parameter | Value | Description |

| Factor Xa Ki (nM) | [Data Not Available] | Inhibitory constant against human Factor Xa. Lower values indicate higher potency. |

| IC50 vs. Factor Xa (nM) | [Data Not Available] | Concentration required to inhibit 50% of Factor Xa activity. |

| Selectivity vs. Thrombin | >[X]-fold | Fold-selectivity for Factor Xa over thrombin. |

| Selectivity vs. Trypsin | >[X]-fold | Fold-selectivity for Factor Xa over trypsin. |

| Selectivity vs. other proteases | >[X]-fold | Fold-selectivity against a panel of related serine proteases. |

Table 2: Pharmacodynamic Effects of a Typical Factor Xa Inhibitor in Human Plasma

| Assay | Parameter | Value |

| Prothrombin Time (PT) | 2x increase in clotting time (ng/mL) | [Data Not Available] |

| Activated Partial Thromboplastin Time (aPTT) | 2x increase in clotting time (ng/mL) | [Data Not Available] |

| Anti-Factor Xa Activity | IC50 (ng/mL) | [Data Not Available] |

Experimental Protocols

The following are detailed, generalized methodologies for key experiments used to evaluate Factor Xa inhibitors like this compound.

Factor Xa Inhibition Assay

Objective: To determine the in vitro potency of this compound against purified human Factor Xa.

Principle: This is typically a chromogenic or fluorogenic assay. A synthetic substrate that is specifically cleaved by Factor Xa to release a colored or fluorescent product is used. The rate of product formation is proportional to the enzyme's activity. The inhibitory effect of the compound is measured by the reduction in this rate.

Materials:

-

Purified human Factor Xa

-

Chromogenic or fluorogenic Factor Xa substrate

-

Assay buffer (e.g., Tris-HCl with salts and a carrier protein)

-

This compound (or other test compound)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in assay buffer to create a range of test concentrations.

-

In a 96-well plate, add a fixed amount of purified human Factor Xa to each well.

-

Add the various concentrations of this compound to the wells and incubate for a predefined period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding the Factor Xa substrate to each well.

-

Immediately measure the absorbance (for chromogenic) or fluorescence (for fluorogenic) over time using a microplate reader.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.

Prothrombin Time (PT) Assay

Objective: To assess the effect of this compound on the extrinsic and common pathways of coagulation.

Principle: The PT assay measures the time it takes for a clot to form in a plasma sample after the addition of tissue factor (thromboplastin) and calcium. Factor Xa inhibitors prolong the PT by inhibiting the activity of Factor Xa in the common pathway.

Materials:

-

Citrated human plasma

-

Thromboplastin reagent (containing tissue factor and phospholipids)

-

Calcium chloride solution

-

This compound

-

Coagulometer

Procedure:

-

Spike citrated human plasma with various concentrations of this compound.

-

Pre-warm the plasma samples and the thromboplastin reagent to 37°C.

-

In the coagulometer cuvette, pipette a specific volume of the plasma sample.

-

Add the pre-warmed thromboplastin reagent to the plasma and simultaneously start the timer.

-

The coagulometer will automatically detect the formation of a fibrin clot and record the clotting time in seconds.

-

Plot the clotting time against the concentration of this compound to evaluate the dose-dependent anticoagulant effect.

Activated Partial Thromboplastin Time (aPTT) Assay

Objective: To evaluate the effect of this compound on the intrinsic and common pathways of coagulation.

Principle: The aPTT assay measures the clotting time of plasma after the addition of a contact activator (e.g., silica, kaolin), a phospholipid substitute (partial thromboplastin), and calcium. Factor Xa inhibitors prolong the aPTT by inhibiting Factor Xa in the common pathway.

Materials:

-

Citrated human plasma

-

aPTT reagent (containing a contact activator and phospholipids)

-

Calcium chloride solution

-

This compound

-

Coagulometer

Procedure:

-

Spike citrated human plasma with various concentrations of this compound.

-

Pre-warm the plasma samples, aPTT reagent, and calcium chloride solution to 37°C.

-

In the coagulometer cuvette, mix a specific volume of the plasma sample with the aPTT reagent and incubate for a defined period (e.g., 3-5 minutes) to allow for the activation of the contact factors.

-

Add the pre-warmed calcium chloride solution to initiate the clotting cascade and start the timer.

-

The coagulometer will detect clot formation and record the clotting time.

-

Plot the aPTT (in seconds) against the concentration of this compound.

Conclusion

This compound, as a direct Factor Xa inhibitor, represents a targeted approach to anticoagulation. While detailed public data on this specific compound is limited, the established methodologies for evaluating this class of drugs provide a clear framework for its characterization. The in vitro potency, selectivity, and effects on plasma-based coagulation assays like PT and aPTT are critical for defining its pharmacological profile. Further preclinical and clinical studies would be necessary to fully elucidate its efficacy and safety for the prevention and treatment of thromboembolic diseases.

Navigating the Unseen: A Technical Guide to Off-Target Effects Screening for BI-11634

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for assessing the off-target effects of BI-11634, a potent Factor Xa inhibitor. In the landscape of drug discovery and development, a thorough understanding of a compound's interaction with unintended biological targets is paramount for ensuring its safety and efficacy. This document outlines a systematic approach to identifying and characterizing the off-target profile of this compound, incorporating detailed experimental protocols, data presentation strategies, and visual representations of key processes.

While specific proprietary data on the off-target profile of this compound is not publicly available, this guide establishes a robust framework for such an investigation, drawing upon established industry-standard practices for compounds of this class.

Introduction to this compound and the Imperative of Off-Target Screening

This compound is a small molecule inhibitor targeting Factor Xa, a critical enzyme in the coagulation cascade.[1] Its primary mechanism of action involves the direct, competitive inhibition of Factor Xa, thereby preventing the conversion of prothrombin to thrombin and ultimately inhibiting the formation of fibrin clots.[2] This makes it a promising candidate for the prevention and treatment of thromboembolic disorders.

However, like any small molecule, this compound has the potential to interact with other proteins in the body, leading to off-target effects. These unintended interactions can result in adverse drug reactions, reduced therapeutic efficacy, or even unforeseen therapeutic benefits. Therefore, a rigorous and comprehensive off-target screening strategy is a non-negotiable component of its preclinical and clinical development.

The primary objectives of off-target screening for this compound are to:

-

Identify and quantify interactions with a broad range of unintended biological targets.

-

Assess the potential for adverse effects based on the identified off-target activities.

-

Guide lead optimization efforts to improve the selectivity of the compound.

-

Provide a comprehensive safety profile to support regulatory submissions.

Experimental Protocols for Off-Target Screening

A multi-pronged approach is essential for a thorough assessment of off-target effects. This typically involves a combination of in silico predictions, in vitro biochemical and cellular assays, and in vivo studies.

In Silico Profiling

Computational methods can provide an initial, broad assessment of potential off-target interactions. These approaches leverage the structural information of this compound and databases of known protein structures and ligand-binding sites.

Methodology:

-

Target Prediction: Utilize computational algorithms and databases (e.g., ChEMBL, SuperTarget, PharmMapper) to predict potential off-target proteins based on the chemical structure of this compound.

-

Molecular Docking: Perform molecular docking simulations to model the binding of this compound to the predicted off-target proteins. This can provide insights into the potential binding affinity and mode of interaction.

-

Pharmacophore Modeling: Develop a pharmacophore model based on the known structure of this compound and screen it against a database of off-target protein structures.

In Vitro Broad Panel Screening

Broad panel screening against a diverse set of receptors, enzymes, ion channels, and transporters is a cornerstone of off-target profiling.

Methodology:

-

Panel Selection: Select a comprehensive panel of targets relevant to drug safety and common off-target liabilities. Commercially available panels from service providers like Eurofins Discovery or DiscoveRx offer a wide range of assays. A typical panel would include:

-

G-protein coupled receptors (GPCRs)

-

Ion channels (e.g., hERG)

-

Kinases (KinomeScan)

-

Nuclear receptors

-

Transporters

-

Other key enzymes (e.g., CYPs, proteases)

-

-

Assay Formats: Employ a variety of assay formats depending on the target class, including:

-

Radioligand Binding Assays: To assess the ability of this compound to displace a known radiolabeled ligand from a receptor.

-

Enzymatic Assays: To measure the direct inhibitory or activating effect of this compound on enzyme activity.

-

Functional Cellular Assays: To evaluate the effect of this compound on cellular signaling pathways downstream of a target.

-

-

Data Analysis: The results are typically expressed as the percent inhibition or activation at a single high concentration (e.g., 10 µM). Hits are then followed up with concentration-response curves to determine potency (IC50 or EC50).

Kinome Scanning

Given that kinases are a large and important class of drug targets and off-targets, a dedicated kinome-wide scan is crucial.

Methodology:

-

Platform Selection: Utilize a high-throughput kinome screening platform, such as KINOMEscan™, which employs a competition binding assay to quantify the interaction of a compound with a large panel of kinases.

-

Screening: Screen this compound at a fixed concentration (e.g., 1 µM or 10 µM) against the entire kinase panel.

-

Data Interpretation: The results are typically presented as a percentage of control, with lower percentages indicating stronger binding. Hits are often defined as those showing a certain threshold of inhibition (e.g., >90% at 10 µM).

-

Selectivity Score: A selectivity score (S-score) can be calculated to provide a quantitative measure of the compound's selectivity across the kinome.

Data Presentation: Summarizing Quantitative Data

Clear and concise presentation of quantitative data is essential for interpretation and decision-making.

Table 1: Hypothetical Broad Panel Screening Results for this compound (at 10 µM)

| Target Class | Target | Assay Type | % Inhibition |

| GPCRs | Adrenergic α1A | Radioligand Binding | 12% |

| Dopamine D2 | Radioligand Binding | 8% | |

| Serotonin 5-HT2A | Radioligand Binding | 15% | |

| Ion Channels | hERG | Patch Clamp | 5% |

| CaV1.2 | Radioligand Binding | 2% | |

| NaV1.5 | Radioligand Binding | 7% | |

| Enzymes | COX-1 | Enzymatic | 22% |

| PDE4 | Enzymatic | 18% | |

| CYP3A4 | Enzymatic | 45%[1] | |

| Transporters | SERT | Radioligand Binding | 9% |

Table 2: Hypothetical Kinome Scan Hits for this compound (at 10 µM)

| Kinase | % of Control | Dissociation Constant (Kd) |

| On-Target | ||

| Factor Xa | <1% | 1.2 nM |

| Off-Target Hits | ||

| Kinase A | 5% | 150 nM |

| Kinase B | 12% | 800 nM |

| Kinase C | 25% | >10 µM |

Visualization of Pathways and Workflows

Visual representations are critical for understanding complex biological pathways and experimental processes.

Conclusion

A comprehensive and systematic approach to off-target effects screening is indispensable in the development of this compound. By employing a combination of in silico, in vitro, and in vivo methodologies, researchers can build a detailed profile of the compound's selectivity and potential liabilities. The hypothetical data and workflows presented in this guide provide a blueprint for such an investigation. A thorough understanding of the off-target profile of this compound will ultimately contribute to a more informed and successful clinical development program, ensuring patient safety and maximizing therapeutic potential.

References

In-depth Technical Guide: BI-11634 Pharmacokinetics and Pharmacodynamics

Disclaimer: Publicly available, detailed quantitative pharmacokinetic and pharmacodynamic data for the Factor Xa inhibitor BI-11634 is limited. This guide summarizes the available information and provides a general overview of the pharmacokinetics and pharmacodynamics characteristic of oral Factor Xa inhibitors as a class. The information regarding the broader class should not be directly attributed to this compound without specific supporting data.

Introduction to this compound

This compound is a direct-acting oral anticoagulant that functions as a Factor Xa (FXa) inhibitor. By selectively and reversibly blocking the active site of FXa, this compound disrupts the coagulation cascade, thereby preventing the conversion of prothrombin to thrombin and subsequent fibrin formation. This mechanism of action is central to its potential therapeutic use in the prevention and treatment of thromboembolic disorders.

Research indicates that the metabolism of this compound is mediated by the cytochrome P450 enzyme CYP3A4.[1] This is a critical consideration for potential drug-drug interactions, as co-administration with strong inhibitors or inducers of CYP3A4 could significantly alter the plasma concentrations of this compound. For instance, known inhibitors of CYP3A4 such as ketoconazole, and to some extent quinidine (which also inhibits CYP2D6), have been shown to inhibit the metabolism of this compound in human liver microsomes.[1]

Pharmacokinetics of Oral Factor Xa Inhibitors (General Overview)

The pharmacokinetic profiles of oral Factor Xa inhibitors are designed to provide predictable and stable anticoagulation with fixed-dosing regimens, minimizing the need for routine coagulation monitoring.

Absorption

-

Bioavailability: Generally, oral FXa inhibitors exhibit rapid absorption and good to high oral bioavailability.

-

Effect of Food: The effect of food on absorption varies among different FXa inhibitors. For some, administration with food can increase bioavailability.

Distribution

-

Plasma Protein Binding: These agents are typically highly bound to plasma proteins, primarily albumin.

-

Volume of Distribution: They generally have a moderate volume of distribution, indicating distribution into extravascular tissues.

Metabolism

-

Metabolic Pathways: Metabolism is a key elimination route for many FXa inhibitors. The cytochrome P450 system, particularly CYP3A4, often plays a significant role. Some may also undergo metabolism independent of the CYP system. As mentioned, this compound is known to be a substrate for CYP3A4.[1]

Excretion

-

Routes of Elimination: Elimination occurs through a combination of renal and fecal routes. The contribution of each pathway varies between different drugs in this class. Unchanged drug can be excreted in the urine, and metabolites are eliminated via both renal and biliary pathways.

Table 1: General Pharmacokinetic Parameters of Oral Factor Xa Inhibitors

| Parameter | General Range/Description |

| Time to Maximum Concentration (Tmax) | 1 - 4 hours |

| Oral Bioavailability | 50 - 80% |

| Plasma Protein Binding | >90% |

| Terminal Half-life (t½) | 5 - 15 hours |

| Primary Route of Elimination | Varies (Renal and/or Hepatic) |

Note: This table represents a generalized overview of the class and does not contain specific data for this compound.

Pharmacodynamics of Oral Factor Xa Inhibitors (General Overview)

The pharmacodynamic effect of FXa inhibitors is directly related to their plasma concentration and the degree of FXa inhibition.

Mechanism of Action

The primary mechanism of action is the direct inhibition of Factor Xa, a critical enzyme in the common pathway of the coagulation cascade.

Caption: Mechanism of action of this compound in the coagulation cascade.

Dose-Response Relationship

The anticoagulant effect of FXa inhibitors is dose-dependent. An increase in dose leads to a higher plasma concentration and a greater prolongation of clotting times.

Pharmacodynamic Assessments

The effect of FXa inhibitors on coagulation can be measured using various laboratory assays.

Table 2: Common Pharmacodynamic Assays for Factor Xa Inhibitors

| Assay | Description |

| Anti-Factor Xa Activity | Measures the direct inhibition of FXa. It shows a linear correlation with drug concentration. |

| Prothrombin Time (PT) | Measures the extrinsic and common pathways. It is prolonged by FXa inhibitors, but the sensitivity varies with the reagent used. |

| Activated Partial Thromboplastin Time (aPTT) | Measures the intrinsic and common pathways. It is less sensitive than PT to FXa inhibitors. |

Experimental Protocols (General Methodologies)

Detailed experimental protocols for this compound are not publicly available. The following are general methodologies used to assess the pharmacokinetics and pharmacodynamics of small molecule inhibitors.

In Vitro Metabolism Studies

Objective: To identify the metabolic pathways and the enzymes responsible for the metabolism of the compound.

General Protocol:

-

Incubation: The test compound (e.g., this compound) is incubated with human liver microsomes or hepatocytes.

-

Cofactors: The incubation mixture includes necessary cofactors such as NADPH for CYP-mediated reactions.

-

Inhibitor Screening: To identify specific CYP isozymes, the compound is co-incubated with known selective inhibitors (e.g., ketoconazole for CYP3A4).

-

Metabolite Identification: Following incubation, the samples are analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the parent compound and its metabolites.

References

In-Depth Technical Guide: Metabolism of BI-11634 in Human Liver Microsomes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro metabolism of BI-11634, a factor Xa inhibitor, with a specific focus on its biotransformation in human liver microsomes (HLMs). This document synthesizes available data on the metabolic pathways, enzymatic kinetics, and experimental methodologies used to characterize the metabolic profile of this compound. Key findings indicate that this compound is primarily metabolized by Cytochrome P450 3A4 (CYP3A4) to a single major metabolite. This guide presents quantitative data in structured tables, details experimental protocols, and includes visualizations of the metabolic pathways and experimental workflows to support further research and development efforts.

Introduction

This compound is a potent factor Xa inhibitor that has been investigated for the treatment of cardiovascular disorders. Understanding the metabolic fate of a drug candidate is a critical component of its preclinical and clinical development, as it influences its efficacy, safety, and potential for drug-drug interactions (DDIs). In vitro studies using human liver microsomes are a standard approach to elucidate the primary metabolic pathways and identify the enzymes responsible for a drug's biotransformation. This guide focuses on the metabolism of this compound in this system.

Metabolic Pathway and Enzyme Phenotyping

The metabolism of this compound in human liver microsomes is characterized by the formation of one major metabolite.[1][2] Reaction phenotyping studies have definitively identified Cytochrome P450 3A4 (CYP3A4) as the principal enzyme responsible for this biotransformation.[1][2]

Initial screening with a panel of recombinant human CYP enzymes demonstrated that only CYP3A4 mediated the metabolism of this compound.[2] Further confirmation was obtained through chemical inhibition studies in pooled human liver microsomes. The metabolism of this compound was significantly inhibited by ketoconazole, a well-established selective inhibitor of CYP3A4.[1][2]

Metabolic pathway of this compound in human liver microsomes.

Quantitative Analysis of this compound Metabolism

The following tables summarize the key quantitative data obtained from in vitro studies on this compound metabolism.

Table 1: Enzyme Kinetics of this compound Metabolism

| Parameter | Value | Enzyme System |

| Km | Not Reported | Recombinant CYP3A4 |

| Vmax | Not Reported | Recombinant CYP3A4 |

Note: Specific Km and Vmax values for the metabolism of this compound by CYP3A4 have not been reported in the reviewed literature.

Table 2: Inhibition of this compound Metabolism

| Inhibitor | IC50 | Ki | Inhibition Mechanism | Enzyme System |

| Ketoconazole | Inhibition Observed | Not Reported | Competitive | Human Liver Microsomes |

| Quinidine | Not Reported | 7 µM | Competitive | Human Liver Microsomes |

Experimental Protocols

This section details the methodologies employed in the characterization of this compound metabolism in human liver microsomes.

Reaction Phenotyping with Recombinant CYP Enzymes

Objective: To identify the specific human cytochrome P450 isozyme(s) responsible for the metabolism of this compound.

Methodology:

-

Incubation Mixture: [14C]this compound was incubated individually with a panel of recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) expressed in a suitable system (e.g., baculovirus-infected insect cells).

-

Reaction Conditions: The incubations were performed in a phosphate buffer (pH 7.4) at 37°C. The reaction was initiated by the addition of an NADPH-generating system.

-

Sample Analysis: At specified time points, the reactions were terminated, and the samples were analyzed by high-performance liquid chromatography with radiomatic detection (HPLC-RAM) to monitor the depletion of the parent compound and the formation of metabolites.

Workflow for reaction phenotyping with recombinant CYPs.

Chemical Inhibition Studies in Human Liver Microsomes

Objective: To confirm the involvement of specific CYP isozymes in the metabolism of this compound in a more complex biological matrix.

Methodology:

-

Incubation Mixture: [14C]this compound was incubated with pooled human liver microsomes in the presence and absence of selective chemical inhibitors.

-

Inhibitors: Ketoconazole (for CYP3A4) and quinidine (for CYP2D6) were used.

-

Reaction Conditions: Incubations were carried out in a phosphate buffer (pH 7.4) at 37°C. The reaction was initiated by the addition of an NADPH-generating system.

-

Sample Analysis: The rate of metabolite formation was measured by HPLC-RAM, and the percentage of inhibition was calculated by comparing the results from incubations with and without the inhibitors.

Determination of Inhibition Constant (Ki)

Objective: To quantify the inhibitory potency of quinidine on the CYP3A4-mediated metabolism of this compound.

Methodology:

-

Incubation Mixture: A range of concentrations of [14C]this compound were incubated with human liver microsomes in the presence of multiple fixed concentrations of quinidine.

-

Reaction Conditions: The incubations were performed under conditions determined to be in the linear range for reaction velocity.

-

Data Analysis: The rates of metabolite formation were plotted against the substrate concentration. The Ki value was determined by fitting the data to an appropriate model of enzyme inhibition (e.g., competitive, non-competitive) using non-linear regression analysis.

Workflow for determining the inhibition constant (Ki).

Metabolite Identification and Quantitation

Objective: To identify and quantify the metabolites of this compound formed in human liver microsomes and by recombinant CYP3A4.

Methodology:

-

Incubation: [14C]this compound was incubated with either human liver microsomes or recombinant CYP3A4.

-

Sample Preparation: Following incubation, the samples were processed to remove proteins and other matrix components.

-

Analytical Method: The processed samples were analyzed using a high-performance liquid chromatography-mass spectrometry-radiomatic detector (HPLC-MS-RAM) system.

-

Data Interpretation: The mass spectrometry data was used to elucidate the structure of the metabolite(s), while the radiomatic detection provided quantitative information on the amount of each metabolite formed.

Discussion and Conclusion

The in vitro metabolism of this compound in human liver microsomes is a straightforward process primarily mediated by a single enzyme, CYP3A4, resulting in the formation of one major metabolite.[1][2] The inhibition of this pathway by ketoconazole is consistent with the major role of CYP3A4.[1][2] The observed inhibition by quinidine, with a Ki of 7 µM, highlights a potential for drug-drug interactions and demonstrates that quinidine is not exclusively a CYP2D6 inhibitor.[2]

The lack of reported Km and Vmax values in the currently available literature prevents a full kinetic characterization of this compound metabolism. Further studies to determine these parameters would be beneficial for developing physiologically based pharmacokinetic (PBPK) models to predict the in vivo clearance and DDI potential of this compound more accurately.

References

An In-Depth Technical Guide to the Interaction of BI-11634 with CYP3A4 Enzymes

For Researchers, Scientists, and Drug Development Professionals

Abstract

BI-11634, a factor Xa inhibitor, has been identified as a substrate for the cytochrome P450 3A4 (CYP3A4) enzyme. This guide provides a comprehensive overview of the current understanding of this interaction, synthesizing available data on its metabolism and inhibition. While specific kinetic parameters such as the Michaelis-Menten constant (Km), maximum reaction velocity (Vmax), and the half-maximal inhibitory concentration (IC50) for this compound are not publicly available, this document outlines the established metabolic pathway and the inhibitory effects of known CYP3A4 modulators on this compound metabolism. Detailed, generalized experimental protocols for assessing such interactions are also provided to guide future research in this area.

Introduction

This compound is an investigational oral anticoagulant that acts as a direct inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade. As with many xenobiotics, the metabolic fate of this compound is of significant interest in drug development to predict potential drug-drug interactions (DDIs) and to understand its pharmacokinetic profile. The cytochrome P450 (CYP) superfamily of enzymes, particularly the CYP3A4 isoform, is responsible for the metabolism of a vast array of clinically used drugs. Understanding the interaction of this compound with CYP3A4 is therefore crucial for its safe and effective clinical use.

Studies have shown that this compound is metabolized by CYP3A4 to form one major metabolite[1]. This metabolic process can be inhibited by known CYP3A4 inhibitors, such as ketoconazole, and also by quinidine, which is traditionally a CYP2D6 inhibitor but has been shown to exert inhibitory effects on CYP3A4 as well[1]. The interaction of this compound with CYP3A4 is reported to be similar to that of nifedipine, a well-known calcium channel blocker and a CYP3A4 substrate[1].

Quantitative Data

Currently, there is limited publicly available quantitative data on the interaction of this compound with CYP3A4. The only reported value is the inhibition constant (Ki) for quinidine on the CYP3A4-mediated metabolism of this compound.

Table 1: Inhibition of this compound Metabolism

| Inhibitor | Enzyme | Parameter | Value | Reference |

| Quinidine | CYP3A4 | Ki | 7 µM | [1] |

Note: IC50, Km, and Vmax values for this compound are not currently available in the public domain.

Metabolic Pathway

This compound undergoes metabolism primarily through the action of the CYP3A4 enzyme. This process results in the formation of a single major metabolite.

Experimental Protocols

While specific protocols for this compound are not detailed in the available literature, the following are generalized, yet detailed, methodologies for key experiments to characterize the interaction of a compound with CYP3A4.

Reaction Phenotyping of this compound Metabolism

Objective: To identify the specific CYP450 isoforms responsible for the metabolism of this compound.

Materials:

-

This compound

-

Human liver microsomes (HLMs)

-

Recombinant human CYP450 enzymes (e.g., rCYP3A4, rCYP2D6, rCYP2C9, etc.)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Specific CYP450 chemical inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6)

-

Acetonitrile or other suitable organic solvent for quenching the reaction

-

LC-MS/MS system

Procedure:

-

Incubation with Recombinant CYPs:

-

Prepare incubation mixtures containing a specific recombinant CYP isoform (e.g., 10 pmol/mL), this compound (at a concentration near the expected Km, or a range of concentrations, e.g., 1-50 µM), and potassium phosphate buffer.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate for a specific time (e.g., 30 minutes) at 37°C with gentle shaking. The incubation time should be within the linear range of metabolite formation.

-

Terminate the reaction by adding an equal volume of cold acetonitrile.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the formation of the this compound metabolite by LC-MS/MS.

-

-

Incubation with Human Liver Microsomes (HLMs) and Chemical Inhibitors:

-

Prepare incubation mixtures containing HLMs (e.g., 0.5 mg/mL protein), this compound, and a specific chemical inhibitor (or vehicle control).

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction with the NADPH regenerating system.

-

Follow the incubation, termination, and analysis steps as described above.

-

A significant decrease in metabolite formation in the presence of a specific inhibitor indicates the involvement of that CYP isoform.

-

Determination of Inhibition Constant (Ki) of Quinidine

Objective: To quantify the inhibitory potency of quinidine on the CYP3A4-mediated metabolism of this compound.

Materials:

-

Recombinant human CYP3A4 (rCYP3A4)

-

This compound (at various concentrations bracketing the Km, if known)

-

Quinidine (at various concentrations)

-

NADPH regenerating system

-

Potassium phosphate buffer (pH 7.4)

-

LC-MS/MS system

Procedure:

-

Prepare a matrix of incubation conditions with varying concentrations of both this compound and quinidine.

-

For each condition, prepare an incubation mixture containing rCYP3A4, this compound, and quinidine in potassium phosphate buffer.

-

Pre-incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate for a time period ensuring linear metabolite formation.

-

Terminate the reaction with a cold organic solvent.

-

Analyze the rate of metabolite formation using LC-MS/MS.

-

Determine the Ki value by fitting the data to an appropriate enzyme inhibition model (e.g., competitive, non-competitive, or mixed-model) using non-linear regression analysis (e.g., Dixon or Cornish-Bowden plots).

Metabolite Identification and Quantitation using [14C]this compound

Objective: To identify and quantify the major metabolite of this compound formed by CYP3A4.

Materials:

-

Radiolabeled [14C]this compound

-

Human liver microsomes (HLMs) or recombinant CYP3A4 (rCYP3A4)

-

NADPH regenerating system

-

Potassium phosphate buffer (pH 7.4)

-

High-performance liquid chromatography (HPLC) system coupled with a mass spectrometer (MS) and a radiomatic detector.

Procedure:

-

Incubate [14C]this compound with HLMs or rCYP3A4 and the NADPH regenerating system at 37°C.

-

At various time points, terminate the reaction.

-

Separate the parent compound and its metabolites using HPLC.

-

Detect and quantify the radioactive peaks using the radiomatic detector.

-

Characterize the structure of the metabolite(s) using the mass spectrometer.

Conclusion